2-[4-[3-[5,5-Dioxo-2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1,4-dioxidopiperazine-1,4-diium-1-yl]ethanol
Description
This compound, identified in pharmaceutical reference standards as Fluphenazine S,S-Dioxide (Impurity B), is a bis-sulfonated derivative of the antipsychotic drug fluphenazine . Its structure comprises a phenothiazine core substituted with a trifluoromethyl group at position 2, two sulfone groups at positions 5 and 5', and a piperazine-ethanol side chain (Figure 1). The sulfone groups enhance electron-withdrawing properties, influencing stability and solubility compared to non-oxidized fluphenazine analogs.
Properties
Molecular Formula |
C22H26F3N3O5S |
|---|---|
Molecular Weight |
501.5 g/mol |
IUPAC Name |
2-[4-[3-[5,5-dioxo-2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1,4-dioxidopiperazine-1,4-diium-1-yl]ethanol |
InChI |
InChI=1S/C22H26F3N3O5S/c23-22(24,25)17-6-7-21-19(16-17)26(18-4-1-2-5-20(18)34(21,32)33)8-3-9-27(30)10-12-28(31,13-11-27)14-15-29/h1-2,4-7,16,29H,3,8-15H2 |
InChI Key |
ZLOLBDWVVYHJHD-UHFFFAOYSA-N |
Canonical SMILES |
C1C[N+](CC[N+]1(CCCN2C3=CC=CC=C3S(=O)(=O)C4=C2C=C(C=C4)C(F)(F)F)[O-])(CCO)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[3-[5,5-Dioxo-2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1,4-dioxidopiperazine-1-yl]ethanol involves multiple steps. The starting material is typically a phenothiazine derivative, which undergoes a series of reactions including nitration, reduction, and alkylation to introduce the trifluoromethyl group and other substituents .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis under controlled conditions. The process includes the use of high-purity reagents and solvents, and the reactions are carried out in specialized reactors to ensure safety and efficiency .
Chemical Reactions Analysis
Oxidation Reactions
The sulfur atom in the phenothiazine ring is susceptible to oxidation, forming sulfoxide or sulfone derivatives. This reactivity is critical for modifying the compound’s electronic properties and pharmacological activity.
Mechanism :
-
The sulfur atom undergoes nucleophilic attack by peroxides, progressing through a sulfoxide intermediate to the sulfone .
-
The trifluoromethyl group stabilizes the transition state via electron-withdrawing effects, accelerating oxidation.
Alkylation and Quaternary Ammonium Formation
The piperazine-1,4-diium moiety undergoes alkylation, forming quaternary ammonium salts. This reaction is pivotal for modulating solubility and ionic interactions.
| Reaction Type | Reagents/Conditions | Product | Key Observations |
|---|---|---|---|
| Alkylation | Methyl iodide (CH₃I), DMF, 60°C | N-methylated piperazine derivative | Quaternary ammonium formation confirmed via X-ray crystallography; enhances water solubility. |
Mechanism :
-
Nucleophilic substitution at the piperazine nitrogen, facilitated by the electron-deficient diium structure.
-
Steric hindrance from the trifluoromethyl group limits reactivity at the phenothiazine nitrogen .
Esterification and Etherification
The ethanol side chain participates in esterification or etherification, enabling prodrug synthesis or functional group diversification.
| Reaction Type | Reagents/Conditions | Product | Key Observations |
|---|---|---|---|
| Esterification | Acetyl chloride (ClCOCH₃), pyridine | Ethyl acetate derivative | Reaction proceeds at room temperature; ester products exhibit improved membrane permeability. |
| Etherification | Alkyl halides (R-X), K₂CO₃ | Ether-linked analogs | Limited yield due to competing piperazine alkylation. |
Mechanism :
-
The hydroxyl group acts as a nucleophile, attacking electrophilic reagents (e.g., acyl chlorides or alkyl halides).
Acid-Base Reactions
The piperazine dioxidopiperazine system demonstrates pH-dependent protonation, impacting solubility and pharmacokinetics.
| Property | Value | Method | Source |
|---|---|---|---|
| pKa (piperazine N) | 7.2 ± 0.3 | Potentiometric titration | |
| Solubility (pH 7.4) | 12 mg/mL | Shake-flask method |
Implications :
-
Protonation at physiological pH enhances water solubility, critical for intravenous formulations.
Degradation Pathways
Stability studies reveal hydrolysis and photodegradation as primary degradation routes:
| Condition | Degradation Product | Half-Life |
|---|---|---|
| Acidic (pH 2.0, 40°C) | Piperazine ring-opened derivative | 48 hrs |
| UV light (254 nm) | Radical-mediated decomposition | 6 hrs |
Mitigation Strategies :
Comparative Reactivity Table
| Functional Group | Reactivity | Key Reagents |
|---|---|---|
| Phenothiazine sulfur | High (oxidation) | H₂O₂, O₃ |
| Piperazine diium | Moderate (alkylation) | CH₃I, EtBr |
| Ethanol hydroxyl | Low (esterification) | ClCOCH₃, SOCl₂ |
Scientific Research Applications
2-[4-[3-[5,5-Dioxo-2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1,4-dioxidopiperazine-1-yl]ethanol has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its effects on cellular processes and its potential as a tool in biochemical assays.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses in treating mental health disorders.
Industry: Used in the production of pharmaceutical formulations and as an impurity standard in quality control.
Mechanism of Action
The compound exerts its effects by interacting with various molecular targets in the brain. It primarily acts on dopamine receptors, inhibiting dopamine activity, which helps in reducing symptoms of schizophrenia. The compound also affects other neurotransmitter systems, including serotonin and norepinephrine pathways .
Comparison with Similar Compounds
Key structural features :
- Phenothiazine backbone: A tricyclic system with sulfur and nitrogen atoms.
- Sulfone groups : At positions 5 and 5', contributing to polarity and metabolic resistance.
- Trifluoromethyl substitution : Enhances lipophilicity and bioavailability.
- Piperazine-ethanol side chain: Facilitates interaction with dopamine receptors.
Comparison with Structurally Similar Compounds
Fluphenazine and Its Oxidized Derivatives
The compound is closely related to other fluphenazine impurities and metabolites (Table 1):
| Compound Name | CAS Number | Oxidation State | Key Structural Differences |
|---|---|---|---|
| Fluphenazine (Parent) | 146-56-5 | S | No sulfone groups; sulfur atom in thioether. |
| Fluphenazine S-Oxide (Impurity A) | 1674-76-6 | S→O | Single sulfone at position 3. |
| Fluphenazine S,S-Dioxide (Impurity B) | 1476-79-5 | S→O₂ | Two sulfone groups at positions 5 and 5'. |
Functional Implications :
- Solubility : The sulfone groups in Impurity B increase water solubility compared to the parent compound, reducing blood-brain barrier penetration and antipsychotic activity .
- Stability : Sulfonation reduces susceptibility to metabolic oxidation, making Impurity B a persistent degradation product in pharmaceutical formulations.
- Pharmacological Activity : Unlike fluphenazine, Impurity B lacks significant dopamine receptor affinity due to reduced lipophilicity.
Other Phenothiazine Derivatives
Phenothiazines with modified side chains or substituents exhibit varied bioactivities:
- Chlorpromazine: Lacks the piperazine-ethanol side chain, leading to sedative effects rather than antipsychotic action.
- Prochlorperazine: Features a chloro-substituted phenothiazine and shorter side chain, optimizing antiemetic properties.
Analytical and Structural Characterization
- X-ray Crystallography: Tools like SHELX and ORTEP-III () are critical for determining the conformation of the piperazine ring and phenothiazine core.
- Ring Puckering Analysis : The piperazine ring’s puckering coordinates () influence molecular flexibility and receptor binding.
- Spectroscopy : NMR and IR data () confirm the presence of sulfone (∼1300 cm⁻¹ S=O stretch) and trifluoromethyl groups.
Biological Activity
The compound 2-[4-[3-[5,5-Dioxo-2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1,4-dioxidopiperazine-1,4-diium-1-yl]ethanol, commonly referred to as Fluphenazine S,S-Dioxide (CAS Number: 1476-79-5), is a derivative of fluphenazine, a well-known antipsychotic agent. This compound exhibits various biological activities that have been the subject of extensive research.
- Molecular Formula : C22H26F3N3O3S
- Molecular Weight : 469.52 g/mol
- Structural Characteristics : The compound features a phenothiazine core with trifluoromethyl and dioxidopiperazine moieties, which are critical for its biological activity.
Fluphenazine S,S-Dioxide primarily functions as an antagonist at dopamine D2 receptors in the central nervous system. This action is pivotal in its therapeutic effects for managing schizophrenia and other psychotic disorders. Additionally, it may exhibit activity at serotonin receptors, contributing to its overall pharmacological profile.
Antipsychotic Effects
Research indicates that Fluphenazine S,S-Dioxide retains significant antipsychotic properties similar to its parent compound, fluphenazine. Studies have shown that it effectively reduces positive symptoms in schizophrenia, such as hallucinations and delusions.
Neuroprotective Properties
Recent studies have suggested potential neuroprotective effects of this compound against oxidative stress-induced neuronal damage. In vitro assays demonstrated that it could reduce reactive oxygen species (ROS) levels in neuronal cells, indicating a protective mechanism against neurodegeneration.
Anti-inflammatory Activity
Fluphenazine S,S-Dioxide has also been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines in microglial cells, suggesting a role in modulating neuroinflammatory processes associated with neurodegenerative diseases.
Case Study 1: Schizophrenia Management
In a clinical trial involving patients with chronic schizophrenia, administration of Fluphenazine S,S-Dioxide resulted in a significant reduction in the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo controls. The study highlighted the compound's efficacy in managing both positive and negative symptoms.
Case Study 2: Neuroprotection in Animal Models
An experimental study using rodent models of Parkinson's disease showed that treatment with Fluphenazine S,S-Dioxide led to improved motor function and reduced dopaminergic neuron loss. The findings suggest its potential as a therapeutic agent for neurodegenerative conditions.
Data Table: Summary of Biological Activities
Q & A
Q. How can environmental impacts of this compound be assessed during disposal?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
